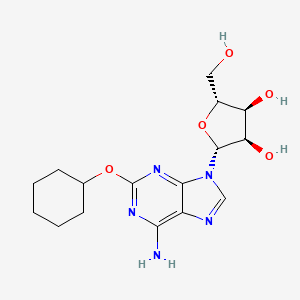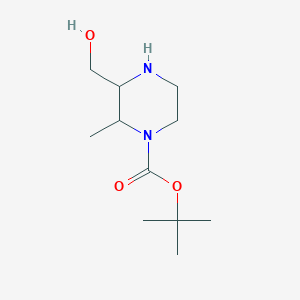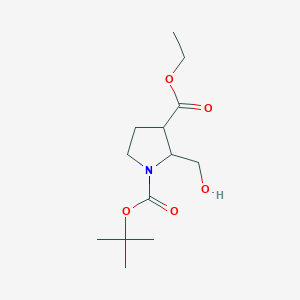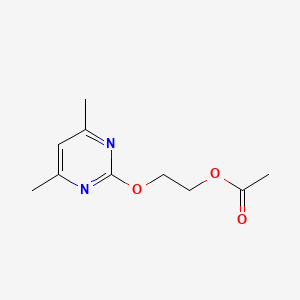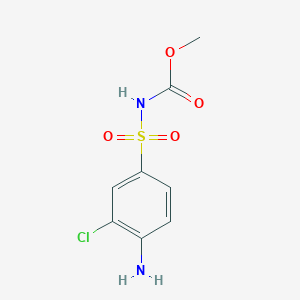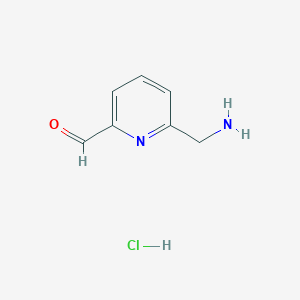
6-(Aminomethyl)picolinaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)picolinaldehyde hydrochloride is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an aminomethyl group attached to the sixth position of the picolinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)picolinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinaldehyde, which is commercially available or can be synthesized from pyridine derivatives.
Aminomethylation: The picolinaldehyde undergoes aminomethylation, where an aminomethyl group is introduced at the sixth position. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)picolinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or other amines in the presence of a base.
Major Products Formed
Oxidation: 6-(Aminomethyl)picolinic acid.
Reduction: 6-(Aminomethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Aminomethyl)picolinaldehyde hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)picolinaldehyde hydrochloride involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Nicotinaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Isonicotinaldehyde: Another isomer with distinct properties and uses.
Uniqueness
6-(Aminomethyl)picolinaldehyde hydrochloride is unique due to the presence of both an aldehyde and an aminomethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
6-(aminomethyl)pyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-4-6-2-1-3-7(5-10)9-6;/h1-3,5H,4,8H2;1H |
InChI Key |
YIBRVMQMWFYTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


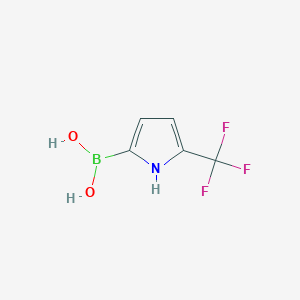

![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

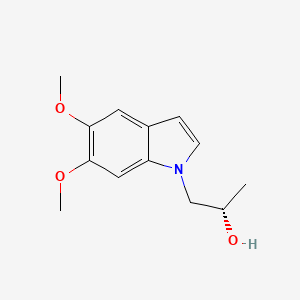
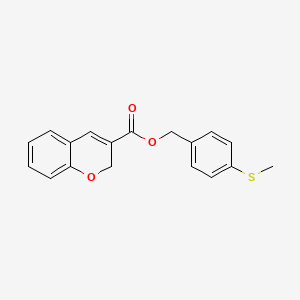
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
